1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the pyrimidine ring and the phenylurea group. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with various biomolecules and potential as a biochemical probe.
Medicine
In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific molecular targets in the body.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin derivatives, pyrimidine derivatives, and phenylurea compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-[4-({2-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)PHENYL]UREA lies in its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C27H26N6O3 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C27H26N6O3/c1-17-3-5-19(6-4-17)30-25-16-26(29-18(2)28-25)31-20-7-9-21(10-8-20)32-27(34)33-22-11-12-23-24(15-22)36-14-13-35-23/h3-12,15-16H,13-14H2,1-2H3,(H2,32,33,34)(H2,28,29,30,31) |
InChI Key |
QGPGXIKBRDBVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.